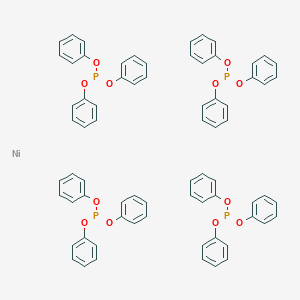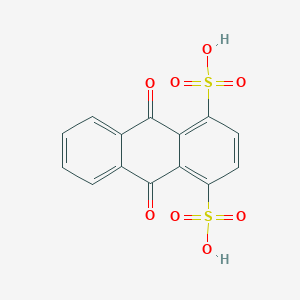![molecular formula C9H17N B087930 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-10-5](/img/structure/B87930.png)
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, also known as DMABO, is a bicyclic amine that has been widely studied for its potential applications in the field of medicinal chemistry. DMABO is a chiral compound, meaning that it exists in two mirror-image forms, known as enantiomers. The (2R,6S) enantiomer of DMABO has been found to exhibit interesting pharmacological properties, making it a subject of significant research interest.
Mécanisme D'action
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane acts as an SSRI by binding to the serotonin transporter protein, which is responsible for the reuptake of serotonin into nerve cells. By binding to this protein, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane prevents serotonin from being taken back up into the cell, leading to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the antidepressant and anxiolytic effects of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane.
Effets Biochimiques Et Physiologiques
In addition to its antidepressant and anxiolytic effects, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to have a number of other biochemical and physiological effects. For example, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been shown to increase the release of dopamine and norepinephrine, two other neurotransmitters that are involved in mood regulation. (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has also been found to have analgesic properties, meaning that it can reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane is that it is relatively easy to synthesize, making it a useful compound for lab experiments. Additionally, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to have a high affinity for the serotonin transporter protein, meaning that it is a potent SSRI. However, one limitation of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane is that it has a relatively short half-life, meaning that it is quickly metabolized by the body. This can make it difficult to achieve therapeutic levels of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane in the brain.
Orientations Futures
There are a number of potential future directions for research on (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane. One area of interest is the development of more potent and selective SSRI compounds based on the structure of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane. Another area of interest is the study of the effects of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane on other neurotransmitter systems, such as the glutamate system, which has been implicated in a variety of psychiatric disorders. Finally, there is interest in exploring the potential use of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine.
Méthodes De Synthèse
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone. Other methods include the reductive amination of a bicyclic ketone and the cyclization of a suitable precursor molecule.
Applications De Recherche Scientifique
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been studied for its potential applications in the treatment of a variety of conditions, including depression, anxiety, and addiction. (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to act as a selective serotonin reuptake inhibitor (SSRI), meaning that it increases the levels of serotonin in the brain by blocking its reuptake into nerve cells. This mechanism of action is similar to that of many commonly used antidepressant drugs.
Propriétés
Numéro CAS |
13218-10-5 |
|---|---|
Nom du produit |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |
Clé InChI |
IMXCYDBCCRSUJB-JVHMLUBASA-N |
SMILES isomérique |
C[C@@H]1CC2CCN1[C@H](C2)C |
SMILES |
CC1CC2CCN1C(C2)C |
SMILES canonique |
CC1CC2CCN1C(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



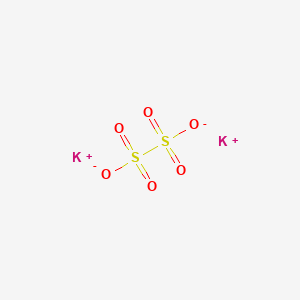
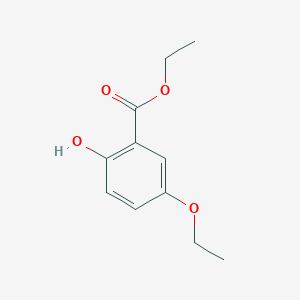


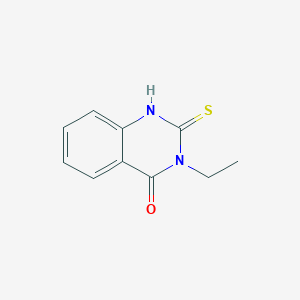
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)

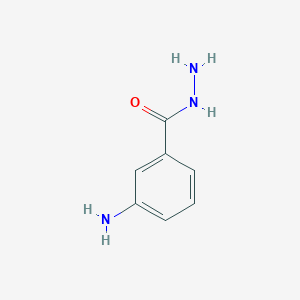
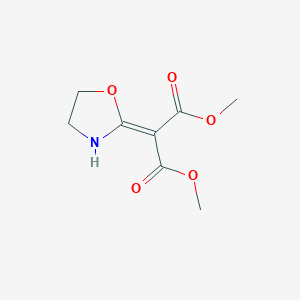
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)

